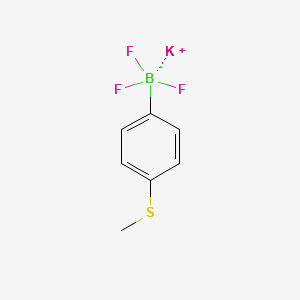

Potassium 4-(methylthio)phenyltrifluoroborate

CAS No.: 871231-43-5

Cat. No.: VC3756154

Molecular Formula: C7H7BF3KS

Molecular Weight: 230.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871231-43-5 |

|---|---|

| Molecular Formula | C7H7BF3KS |

| Molecular Weight | 230.1 g/mol |

| IUPAC Name | potassium;trifluoro-(4-methylsulfanylphenyl)boranuide |

| Standard InChI | InChI=1S/C7H7BF3S.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |

| Standard InChI Key | RXGCQQOLNQOSLX-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=C(C=C1)SC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C=C1)SC)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structure

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Name | Potassium 4-(methylthio)phenyltrifluoroborate |

| IUPAC Name | potassium;trifluoro-(4-methylsulfanylphenyl)boranuide |

| CAS Number | 871231-43-5 |

| Molecular Formula | C₇H₇BF₃KS |

| Molecular Weight | 230.1 g/mol |

| Chemical Class | Organotrifluoroborates |

The compound features a unique structure where the boron atom forms a tetrahedral geometry with three fluorine atoms and one carbon atom from the phenyl ring. This arrangement contributes to the compound's stability compared to other organoboron derivatives like boronic acids.

Applications in Organic Synthesis

Potassium 4-(methylthio)phenyltrifluoroborate has found numerous applications in synthetic organic chemistry, with its primary use being in cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The compound serves as a valuable coupling partner in Suzuki-Miyaura reactions, which are crucial for forming carbon-carbon bonds between aryl or vinyl boronic acids (or their equivalents) and organic halides or triflates in the presence of a palladium catalyst . The trifluoroborate functionality acts as a boron source that facilitates the critical transmetalation step with palladium in the catalytic cycle.

The effectiveness of potassium aryltrifluoroborates, including Potassium 4-(methylthio)phenyltrifluoroborate, in these reactions stems from several advantageous properties:

-

Enhanced stability compared to boronic acids, allowing for longer shelf-life and more robust reaction conditions

-

Controlled release of the reactive boronic acid species under reaction conditions

-

High nucleophilicity in the transmetalation step

Reaction Conditions for Suzuki-Miyaura Couplings

Several optimized protocols have been developed for Suzuki-Miyaura couplings involving potassium aryltrifluoroborates:

A highly efficient protocol developed for the Suzuki coupling of potassium aryltrifluoroborates in water using Pd(OAc)₂ as a catalyst and Na₂CO₃ as a base has shown excellent results. The presence of poly(ethylene glycol) (PEG) proved crucial to the efficiency of this method, and the catalyst system could be recycled at least eight times without significant loss in activity .

Recent Mechanistic Insights

Recent research has provided valuable mechanistic insights into the Suzuki-Miyaura coupling involving organotrifluoroborates. A study on palladium-catalyzed Suzuki-Miyaura coupling under biphasic conditions revealed that phase transfer catalysts can result in a remarkable 12-fold rate enhancement by shifting from an oxo-palladium based transmetalation to a boronate-based pathway .

Additionally, Lewis acid-mediated Suzuki-Miyaura cross-coupling reactions have been developed to address the "base problem" associated with traditional coupling conditions. These approaches enable base-independent transmetalation under heating conditions, expanding the applicability to substrates with base-sensitive moieties .

Applications in Advanced Organic Synthesis

Potassium 4-(methylthio)phenyltrifluoroborate has been employed in the synthesis of complex molecules. For example, organotrifluoroborates including this compound can be used effectively in cross-coupling reactions with α-arylsulfonyloxyacrylates to prepare α-(hetero)aryl substituted acrylates under mild reaction conditions . This methodology features broad substrate scope, generality, and tolerance to various functional groups.

| Hazard Classification | Hazard Statement | Code |

|---|---|---|

| Skin irritation (Category 2) | Causes skin irritation | H315 |

| Eye irritation (Category 2A) | Causes serious eye irritation | H319 |

| Specific target organ toxicity - single exposure (Category 3) | May cause respiratory irritation | H335 |

Comparison with Other Organotrifluoroborates

Potassium 4-(methylthio)phenyltrifluoroborate belongs to a broader family of organotrifluoroborates, each with specific properties and applications depending on their structural features.

Related Compounds

The presence of the methylthio group in Potassium 4-(methylthio)phenyltrifluoroborate imparts unique electronic properties compared to other aryltrifluoroborates, influencing its reactivity in coupling reactions and other transformations.

Future Research Directions

Given the versatility of organotrifluoroborates in organic synthesis, future studies could focus on several promising areas:

Reaction Optimization

Further optimization of reaction conditions for Potassium 4-(methylthio)phenyltrifluoroborate in Suzuki-Miyaura coupling and exploration of its utility in other cross-coupling reactions represent important research directions. Development of catalytic systems with lower metal loadings, milder conditions, and broader functional group tolerance would enhance the synthetic utility of this reagent.

Novel Applications

Exploration of novel applications beyond traditional cross-coupling reactions, including asymmetric transformations, multicomponent reactions, and photoredox catalysis, could expand the synthetic toolbox available to chemists working with Potassium 4-(methylthio)phenyltrifluoroborate.

Green Chemistry Approaches

Development of more environmentally friendly protocols for reactions involving Potassium 4-(methylthio)phenyltrifluoroborate, such as water-based systems, recyclable catalysts, and solvent-free conditions, aligns with the growing emphasis on sustainable chemistry practices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume